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Compound of Interest

Compound Name: SPC 839

Cat. No.: B1681060 Get Quote

Abstract
SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and

Nuclear Factor-kappa B (NF-κB) mediated transcriptional activation. With a half-maximal

inhibitory concentration (IC50) in the nanomolar range, SPC839 presents a compelling

candidate for the development of therapeutics targeting inflammatory diseases and other

conditions driven by dysregulated AP-1 and NF-κB signaling. This document provides a

comprehensive overview of the chemical structure, properties, and biological activity of

SPC839, intended for researchers, scientists, and professionals in the field of drug

development. Detailed experimental methodologies and visualizations of the relevant signaling

pathways are included to facilitate further investigation and application of this compound.

Chemical Structure and Properties
SPC839 is a complex heterocyclic molecule. Its structure and key chemical properties are

summarized below.

Table 1: Chemical and Physical Properties of SPC839
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Property Value Source

IUPAC Name

1-((2-(4-methoxy-2-(thiophen-

2-yl)quinazolin-8-

yl)hydrazono)ethyl)-3-methyl-

1H-pyrrol-2(5H)-one

Generated from structure

Molecular Formula C₁₈H₁₄N₄O₃S [1]

Molecular Weight 382.40 g/mol Calculated from formula

CAS Number 219773-55-4 [1]

SMILES

O=C(C(C)=C1)N(NC2=C(C(O

C)=CC=C3)C3=NC(C4=CC=C

S4)=N2)C1=O

[1]

Appearance White to off-white solid [1]

Solubility Soluble in DMSO (100 mg/mL) [1]

Storage
Powder: -20°C for 3 years. In

solvent (-80°C): 6 months
[1]

Mechanism of Action
SPC839 functions as a dual inhibitor of the AP-1 and NF-κB transcription factors. These

transcription factors are critical regulators of gene expression involved in inflammatory

responses, immune function, cell proliferation, and apoptosis.[2] By inhibiting the transcriptional

activation mediated by AP-1 and NF-κB, SPC839 can effectively modulate the expression of a

wide range of pro-inflammatory cytokines and other downstream targets. The reported IC50

value for this inhibition is 0.008 μM.[1]

AP-1 Signaling Pathway
The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in

response to a variety of stimuli, including cytokines, growth factors, and stress.[3] The activity

of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling

cascade.
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Caption: AP-1 Signaling Pathway and Inhibition by SPC839.
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NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a crucial role in

regulating the immune response to infection and inflammation.[4] The canonical NF-κB

pathway is activated by pro-inflammatory cytokines such as TNFα and IL-1β.
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Caption: NF-κB Signaling Pathway and Inhibition by SPC839.
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In Vivo Efficacy
The anti-inflammatory potential of SPC839 has been demonstrated in a preclinical model of

rheumatoid arthritis.

Table 2: In Vivo Activity of SPC839

Model Species Dose
Administr
ation

Duration Result Source

Adjuvant-

Induced

Arthritis

Rat 30 mg/kg Oral (p.o.) 21 days

65%

reduction

in

uninjected

foot

swelling

[1]

Experimental Protocols
The following sections describe representative protocols for the key experiments cited in this

guide. These are based on established methodologies and should be adapted as needed for

specific experimental designs.

AP-1/NF-κB Luciferase Reporter Assay
This protocol describes a method to quantify the inhibitory activity of SPC839 on AP-1 and NF-

κB signaling pathways using a luciferase reporter assay.

Luciferase Reporter Assay Workflow

1. Cell Culture
(e.g., Jurkat T-cells)

2. Transfection
(AP-1 or NF-κB

luciferase reporter plasmid)

3. Treatment
(SPC839 + Stimulant

e.g., PMA/PHA or TNFα)

4. Incubation
(e.g., 6-24 hours) 5. Cell Lysis 6. Measure Luciferase Activity

(Luminometer)
7. Data Analysis
(Calculate IC50)

Click to download full resolution via product page
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Caption: Workflow for AP-1/NF-κB Luciferase Reporter Assay.

Methodology:

Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing

AP-1 or NF-κB response elements using a suitable transfection reagent (e.g.,

Lipofectamine). A constitutively expressing Renilla luciferase plasmid is co-transfected as an

internal control for transfection efficiency.

Treatment: After 24 hours, transfected cells are pre-incubated with varying concentrations of

SPC839 (or vehicle control) for 1 hour. Subsequently, cells are stimulated with an

appropriate agonist to activate the respective pathway (e.g., Phorbol 12-myristate 13-acetate

(PMA) and Phytohemagglutinin (PHA) for AP-1; Tumor Necrosis Factor-alpha (TNFα) for NF-

κB).

Incubation: Cells are incubated for an additional 6-24 hours to allow for luciferase gene

expression.

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

Luminometry: Luciferase activity in the cell lysates is measured using a luminometer and a

luciferase assay reagent kit. Firefly luciferase activity is normalized to the Renilla luciferase

activity.

Data Analysis: The percentage of inhibition is calculated relative to the stimulated vehicle

control. The IC50 value is determined by plotting the percentage of inhibition against the

logarithm of the SPC839 concentration and fitting the data to a sigmoidal dose-response

curve.

Adjuvant-Induced Arthritis (AIA) in Rats
This protocol outlines a standard procedure for inducing arthritis in rats and evaluating the

therapeutic efficacy of SPC839.
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Adjuvant-Induced Arthritis Model Workflow

1. Animal Acclimatization
(e.g., Lewis rats, 1 week)

2. Arthritis Induction
(Intradermal injection of

Complete Freund's Adjuvant)

3. Treatment Initiation
(e.g., Day 0 or at onset of symptoms)

4. Daily Administration of SPC839
(e.g., 30 mg/kg, p.o.)

5. Daily Monitoring
(Paw volume, clinical score)

6. Study Termination
(e.g., Day 21)

7. Data and Histological Analysis

Click to download full resolution via product page

Caption: Workflow for Adjuvant-Induced Arthritis Rat Model.

Methodology:
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Animals: Male Lewis rats (6-8 weeks old) are commonly used for this model due to their

susceptibility to AIA. Animals are acclimatized for at least one week before the start of the

experiment.

Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL

of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis,

into the base of the tail or a hind paw.

Treatment: SPC839 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

and administered orally (p.o.) at a dose of 30 mg/kg once daily, starting from day 0 and

continuing for 21 days. A vehicle control group and a positive control group (e.g.,

methotrexate) are included.

Assessment of Arthritis: The severity of arthritis is assessed daily by measuring the volume

of the uninjected hind paw using a plethysmometer. A clinical arthritis score can also be

assigned based on the degree of erythema and swelling in the paws.

Data Analysis: The mean paw volume of each treatment group is plotted over time. The

percentage of inhibition of paw swelling is calculated by comparing the paw volumes of the

SPC839-treated group to the vehicle control group at the end of the study. Statistical

significance is determined using an appropriate statistical test (e.g., ANOVA).

Conclusion
SPC839 is a promising preclinical candidate with potent inhibitory activity against the AP-1 and

NF-κB signaling pathways. Its demonstrated efficacy in a relevant in vivo model of inflammatory

arthritis highlights its potential for the development of novel therapeutics. The information

provided in this technical guide serves as a valuable resource for researchers and drug

development professionals interested in further exploring the therapeutic applications of

SPC839.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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